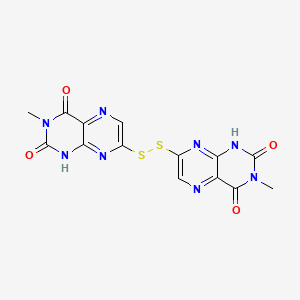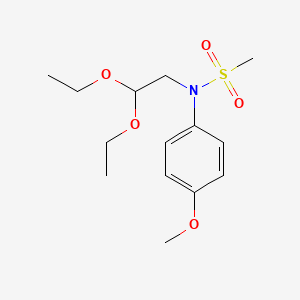![molecular formula C10H16 B14397510 Bicyclo[4.1.0]heptane, 3-cyclopropyl- CAS No. 89914-06-7](/img/structure/B14397510.png)
Bicyclo[4.1.0]heptane, 3-cyclopropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[410]heptane, 3-cyclopropyl- is an organic compound that falls under the category of bicyclic alkanes It is a colorless liquid with a unique structure that includes a cyclopropyl group attached to a bicyclo[410]heptane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]heptane, 3-cyclopropyl- can be synthesized using the Simmons–Smith reaction. This involves the reaction of diiodomethane with a zinc-copper couple on cyclohexene in diethyl ether . The reaction conditions typically require a controlled environment to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of bicyclo[4.1.0]heptane, 3-cyclopropyl- may involve scaling up the Simmons–Smith reaction or other cycloisomerization methods using transition metal catalysts such as platinum (II) and gold (I) . These methods allow for the efficient production of the compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.1.0]heptane, 3-cyclopropyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include a variety of hydrocarbons and functionalized derivatives, such as 2,4-pentadienals, 3-methylene-4-vinylcyclohex-1-enes, and bicyclo[3.2.2]nonadienes .
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.1.0]heptane, 3-cyclopropyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and can be used in various cycloaddition reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of bicyclo[4.1.0]heptane, 3-cyclopropyl- involves the release of cyclopropyl ring strain, which serves as a thermodynamic driving force for various reactions. The double bond within the skeleton can initiate ring-opening via coordination to metal species, leading to a variety of transformations . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norcarane (Bicyclo[4.1.0]heptane): A closely related compound with similar structural features but without the cyclopropyl group.
Bicyclo[3.1.0]hexane: Another bicyclic compound with a different ring structure and reactivity.
Cyclopropane Derivatives: Compounds that share the cyclopropyl group and exhibit similar reactivity patterns.
Uniqueness
Bicyclo[4.1.0]heptane, 3-cyclopropyl- is unique due to the presence of the cyclopropyl group, which imparts additional ring strain and reactivity. This makes it a valuable compound for studying ring-opening reactions and for use as a building block in organic synthesis .
Eigenschaften
CAS-Nummer |
89914-06-7 |
|---|---|
Molekularformel |
C10H16 |
Molekulargewicht |
136.23 g/mol |
IUPAC-Name |
3-cyclopropylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H16/c1-2-7(1)8-3-4-9-6-10(9)5-8/h7-10H,1-6H2 |
InChI-Schlüssel |
SDTZGGLOOGQXTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2CCC3CC3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


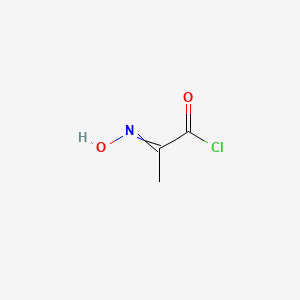

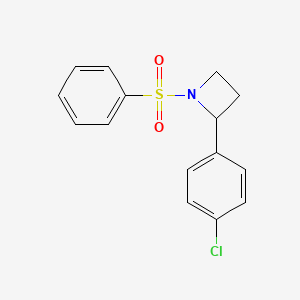
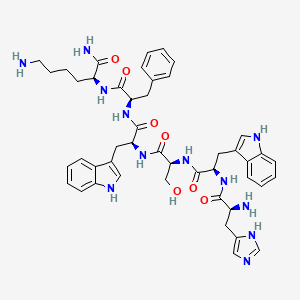
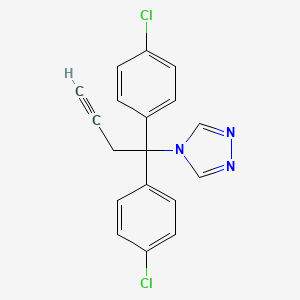
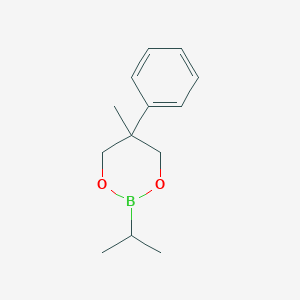
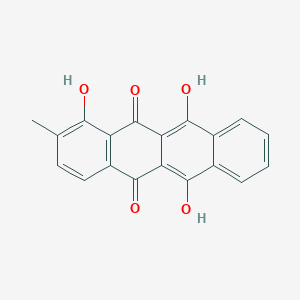
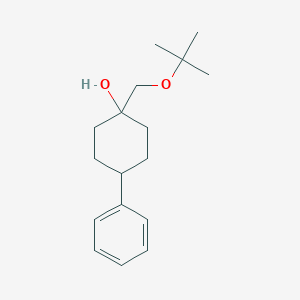
![1,8-Bis[2-(diethylamino)ethoxy]anthracene-9,10-dione](/img/structure/B14397471.png)
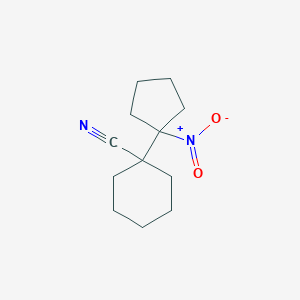
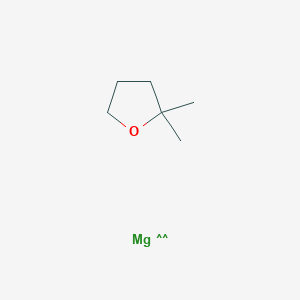
![1-Bromo-N-ethyl-2-[(propan-2-yl)amino]ethane-1-sulfonamide](/img/structure/B14397486.png)
